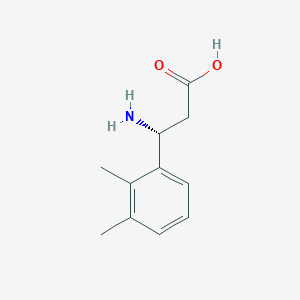![molecular formula C12H21BrO B13300724 ([(2-Bromocyclopentyl)oxy]methyl)cyclohexane](/img/structure/B13300724.png)
([(2-Bromocyclopentyl)oxy]methyl)cyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
([(2-Bromocyclopentyl)oxy]methyl)cyclohexane is a chemical compound with the molecular formula C₁₂H₂₁BrO and a molecular weight of 261.2 g/mol . This compound is characterized by the presence of a bromocyclopentyl group attached to a cyclohexane ring via an oxy-methyl linkage. It is primarily used for research purposes and has various applications in scientific studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ([(2-Bromocyclopentyl)oxy]methyl)cyclohexane typically involves the reaction of cyclopentyl bromide with cyclohexanol in the presence of a base to form the desired product. The reaction conditions often include:
Solvent: Anhydrous conditions using solvents like tetrahydrofuran (THF) or dichloromethane (DCM).
Base: Common bases used include sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing processes that ensure high purity and yield. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Análisis De Reacciones Químicas
Types of Reactions
([(2-Bromocyclopentyl)oxy]methyl)cyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction can lead to the formation of cyclopentyl derivatives with different functional groups.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH₃) in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Major Products Formed
Substitution: Formation of hydroxyl, amino, or thiol derivatives.
Oxidation: Formation of cyclopentyl alcohols or ketones.
Reduction: Formation of cyclopentyl derivatives with reduced functional groups.
Aplicaciones Científicas De Investigación
([(2-Bromocyclopentyl)oxy]methyl)cyclohexane has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of ([(2-Bromocyclopentyl)oxy]methyl)cyclohexane involves its interaction with specific molecular targets and pathways. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. These derivatives can interact with biological molecules, potentially affecting cellular processes and pathways .
Comparación Con Compuestos Similares
Similar Compounds
- ([(2-Chlorocyclopentyl)oxy]methyl)cyclohexane
- ([(2-Iodocyclopentyl)oxy]methyl)cyclohexane
- ([(2-Fluorocyclopentyl)oxy]methyl)cyclohexane
Uniqueness
([(2-Bromocyclopentyl)oxy]methyl)cyclohexane is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. Compared to its chloro, iodo, and fluoro analogs, the bromine derivative exhibits distinct reactivity patterns in substitution and other chemical reactions .
Propiedades
Fórmula molecular |
C12H21BrO |
|---|---|
Peso molecular |
261.20 g/mol |
Nombre IUPAC |
(2-bromocyclopentyl)oxymethylcyclohexane |
InChI |
InChI=1S/C12H21BrO/c13-11-7-4-8-12(11)14-9-10-5-2-1-3-6-10/h10-12H,1-9H2 |
Clave InChI |
UAGARGCIQKUDDS-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)COC2CCCC2Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


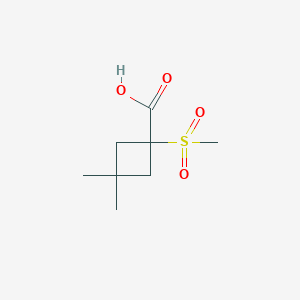
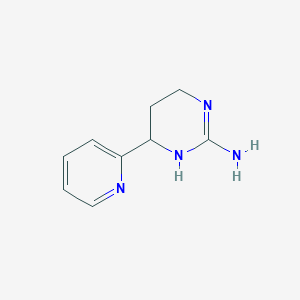
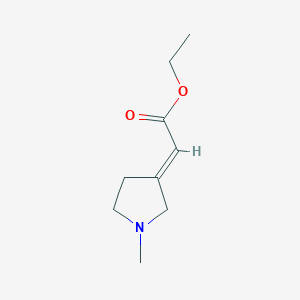
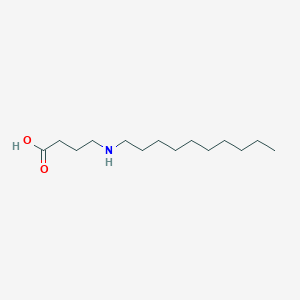
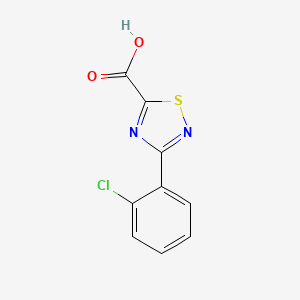
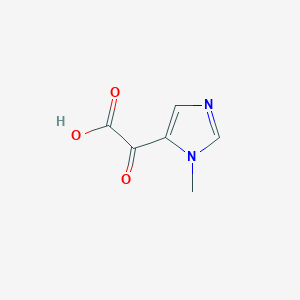
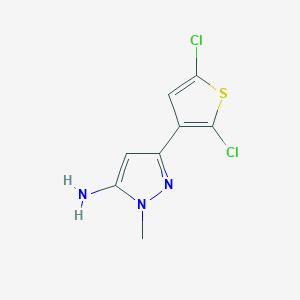

amine](/img/structure/B13300696.png)

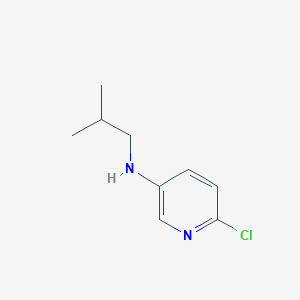

![6-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B13300711.png)
